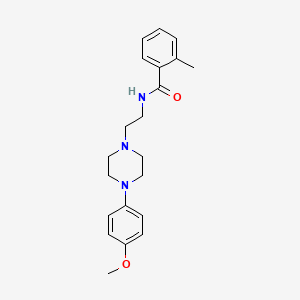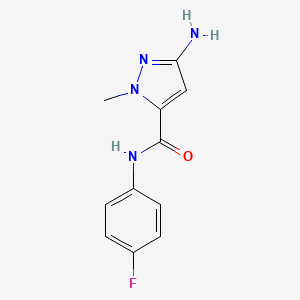
N-(2-(4-(4-méthoxyphényl)pipérazin-1-yl)éthyl)-2-méthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” is a chemical compound. Its molecular formula is CHNO . It is related to the class of compounds known as piperazines, which are commonly found in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of compounds similar to “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” involves a series of reactions. For instance, the synthesis of pyridazinones containing the (4-methoxyphenyl)piperazine moiety involved a six-step reaction . The nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine was the starting point .Molecular Structure Analysis
The molecular structure of “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds has been elucidated using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are complex. For example, the co-crystallization of N-(4-methoxyphenyl)piperazine and 4-methylbenzoic acid yielded a 1:1 salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are determined using various techniques. For instance, the structure of the product was characterized with 1H NMR, 13C NMR and HRMS .Applications De Recherche Scientifique
Agents antipsychotiques
La portion pipérazine de ce composé a été explorée pour son potentiel en tant qu'agent antipsychotique. Les chercheurs étudient sa capacité à moduler les récepteurs neurotransmetteurs, en particulier les récepteurs de la dopamine et de la sérotonine, qui jouent un rôle crucial dans la santé mentale. En comprenant ses interactions avec ces récepteurs, les scientifiques visent à développer de nouveaux médicaments antipsychotiques avec une efficacité améliorée et des effets secondaires réduits .
Neuroprotection contre la toxicité induite par l'aluminium
Des études ont exploré les effets neuroprotecteurs des dérivés de la pipérazine, y compris notre composé. Plus précisément, il s'est avéré prometteur dans l'atténuation de la neurotoxicité induite par l'aluminium. Des expériences in silico et in vivo fournissent des informations sur ses mécanismes de protection, ce qui en fait un candidat potentiel pour la prévention des maladies neurodégénératives .
Potentiel dans la maladie de Parkinson et la maladie d'Alzheimer
Le cycle pipérazine a été étudié dans le contexte des maladies neurodégénératives. Les chercheurs étudient si notre composé peut moduler les voies associées à la maladie de Parkinson et à la maladie d'Alzheimer. Sa capacité à améliorer la survie neuronale et à réduire la neuroinflammation est particulièrement intéressante .
Mécanisme D'action
Target of Action
The compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide interacts with its targets, the alpha1-adrenergic receptors, leading to a series of biochemical reactions. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM
Biochemical Pathways
The primary function of alpha1-adrenergic receptors, the targets of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide, is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .
Result of Action
The molecular and cellular effects of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to a series of biochemical reactions, potentially affecting the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Safety and Hazards
The safety and hazards associated with “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are important considerations. For example, “4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline” has hazard statements H302, H312, H332 and precautionary statements P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .
Orientations Futures
The future directions for research on “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are promising. For instance, compounds with alpha1-adrenergic affinity in the range from 22 nM to 250 nM have been identified as promising lead compounds for further investigation as potential alpha1-adrenergic receptor antagonists .
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-5-3-4-6-20(17)21(25)22-11-12-23-13-15-24(16-14-23)18-7-9-19(26-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVXFDVWAMTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2554649.png)
![4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2554650.png)

![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)

![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)



![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)

![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)